molecular formula C18H19NO4 B2904661 N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 871322-84-8

N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B2904661
CAS RN: 871322-84-8
M. Wt: 313.353
InChI Key: AEFDOSXKBNPNIU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzodioxines, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Comprehensive Analysis of N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide (F3207-0006)

Drug Development: The unique structure of F3207-0006, with its thienopyrimidine core, is associated with a range of biological activities. This core structure is often explored for its potential applications in anti-cancer and anti-viral therapies. The compound’s ability to interact with various biological targets makes it a candidate for the development of new pharmacological agents.

Protein Interaction Studies: The presence of a sulfanyl amide group in F3207-0006 suggests its potential role in hydrogen bonding and protein interactions. This feature could be particularly useful in studying protein functions and designing molecules that can target specific proteins, which is crucial in understanding disease mechanisms and developing targeted therapies.

Biological Activity Modulation: F3207-0006 contains functional groups like ethoxy and fluorophenyl, which may influence the compound’s properties such as lipophilicity and its ability to interact with biological systems. Research into these properties can provide insights into how the compound might be modified to enhance its therapeutic efficacy or reduce toxicity.

Chemical Biology: As a chemical tool, F3207-0006 can be used to probe specific biological pathways. Its structure allows for modifications that can help in the identification and validation of new drug targets. This is particularly important in the field of chemical biology, where small molecules are used to understand and manipulate biological systems.

Molecular Imaging: The compound’s structure could potentially be tagged with imaging agents, allowing it to be used in molecular imaging. This application could enable researchers to visualize the interaction of F3207-0006 with its biological targets in real-time, providing valuable information for drug development and diagnostic processes.

Biomaterials Research: In the context of biomaterials, F3207-0006 could be investigated for its potential to act as a bone void filler or as an autograft extender in spinal fusion models . Its interaction with bone tissue and its role in promoting bone formation could be significant for orthopedic applications.

Pharmacokinetics and Metabolism: Studying the pharmacokinetics and metabolism of F3207-0006 can provide essential information on its absorption, distribution, metabolism, and excretion (ADME) profiles. This research is critical for optimizing dosing regimens and minimizing potential side effects in therapeutic applications.

Regulatory Science: F3207-0006 can be used in studies aimed at understanding and complying with regulatory requirements for new drugs. For example, it could be part of preclinical studies to evaluate the safety and efficacy of bone void fillers, as outlined in standards like ASTM F3207-17 .

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-21-14-9-5-4-8-13(14)19-18(20)17-12(2)22-15-10-6-7-11-16(15)23-17/h4-12,17H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDOSXKBNPNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2C(OC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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